

Formicaite: A Comprehensive Technical Guide to its Natural Occurrence and Mineralogical Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium formate*

Cat. No.: *B1196663*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formicaite ($\text{Ca}(\text{HCOO})_2$) is a rare organic mineral of significant interest due to its unusual composition and formation within specific geological environments. This guide provides an in-depth analysis of its natural occurrence, mineralogical properties, and the analytical techniques used for its characterization. Quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams. This document serves as a technical resource for professionals in geology, materials science, and pharmacology who may be interested in the unique properties and potential applications of natural formates.

Introduction

Formicaite, a naturally occurring **calcium formate**, is a mineral that bridges the gap between the inorganic and organic realms of the geological world.^[1] Its discovery and characterization provide valuable insights into low-temperature hydrothermal processes and the geochemical cycling of organic molecules in the Earth's crust. While synthetic **calcium formate** has various industrial applications, the study of its natural analogue, formicaite, offers a unique window into specific geological conditions and potential biomimetic pathways. This guide synthesizes the current knowledge on formicaite, with a focus on its mineralogical characteristics and geological context.

Natural Occurrence and Geological Significance

Formicaite is an exceptionally rare mineral, having been identified in only a few specific geological settings worldwide. Its formation is indicative of unique and localized geochemical conditions.

Type Locality and Geological Setting

The type locality for formicaite is the Solongo B deposit in the Ozernoe ore cluster, Buryatia, Russia.^{[1][2]} It occurs there in hydrothermal veinlets that intersect kurchatovite-sakhaite ore within a skarn deposit.^{[1][2]} Skarns are metasomatic rocks formed when carbonate rocks are intruded by a silicate magma. The presence of formicaite in this environment suggests its formation from low-temperature hydrothermal fluids rich in calcium and formate ions.

Another notable occurrence is at the Novofrolovskoye copper deposit in the Northern Ural Mountains of Russia, where it is found in a veinlet within skarnitized marble.^[2]

Associated Minerals

The mineral assemblages found with formicaite are crucial for interpreting its formation conditions. At its type locality in the Solongo deposit, formicaite is associated with:

- Calcite
- Lizardite
- Frolovite
- Pentahydroborite
- Hexahydroborite
- Vimsite^[2]

At the Novofrolovskoye deposit, the associated minerals include:

- Calcite
- Vesuvianite

- Pentahydroborite
- Frolovite
- Calciborite
- Uralborite^[2]

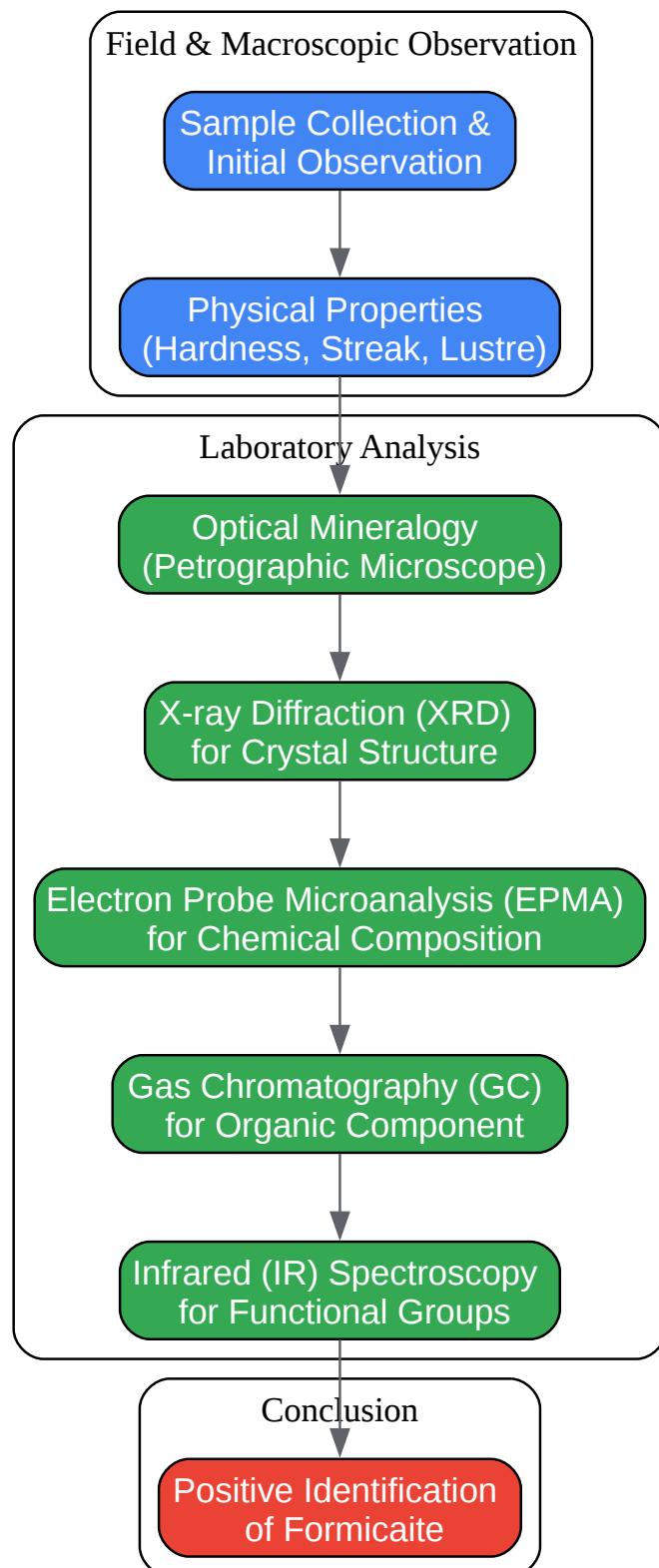
The presence of these borate and silicate minerals helps to constrain the temperature, pressure, and chemical composition of the fluids from which formicaite crystallized.

Mineralogical Significance

The existence of formicaite highlights the role of organic ligands in transport and deposition of metals in hydrothermal systems. Formate, the simplest carboxylate anion, can form stable complexes with various metal ions, potentially influencing their mobility in geological fluids. The study of formicaite and its formation can, therefore, contribute to a better understanding of organometallic interactions in the Earth's crust.

Quantitative Mineralogical Data

A summary of the key quantitative data for formicaite is presented in the table below for easy reference and comparison.


Property	Value	Reference
Chemical Formula	$\text{Ca}(\text{HCOO})_2$	[1]
Crystal System	Tetragonal	[1]
Space Group	$\text{P}4_12_12$	[3]
Unit Cell Dimensions	$a = 6.77 \text{ \AA}$, $c = 9.463 \text{ \AA}$	[3]
Hardness (Mohs Scale)	1	[1]
Specific Gravity	1.9 g/cm ³	[1]
Refractive Indices	$n\omega = 1.553$, $n\epsilon = 1.573$	[3]
Birefringence	0.020	[3]
Cleavage	Perfect on {100}	[2]
IR Spectrum Bands	791, 1364, 1380, 1603 (very strong), 2870 (weak), 2925 cm ⁻¹ (very weak)	[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the original characterization of formicaite are not fully available in the reviewed literature. However, the methodologies cited—electron microprobe analysis and gas chromatography of combustion products—are standard techniques in mineralogy. The following sections describe the general principles of these methods as they would be applied to a mineral like formicaite.

Mineral Identification Workflow

A general workflow for the identification and characterization of an unknown mineral suspected to be formicaite would involve a combination of physical, chemical, and crystallographic tests.

[Click to download full resolution via product page](#)

Workflow for the Identification of Formicaite.

Electron Probe Microanalysis (EPMA)

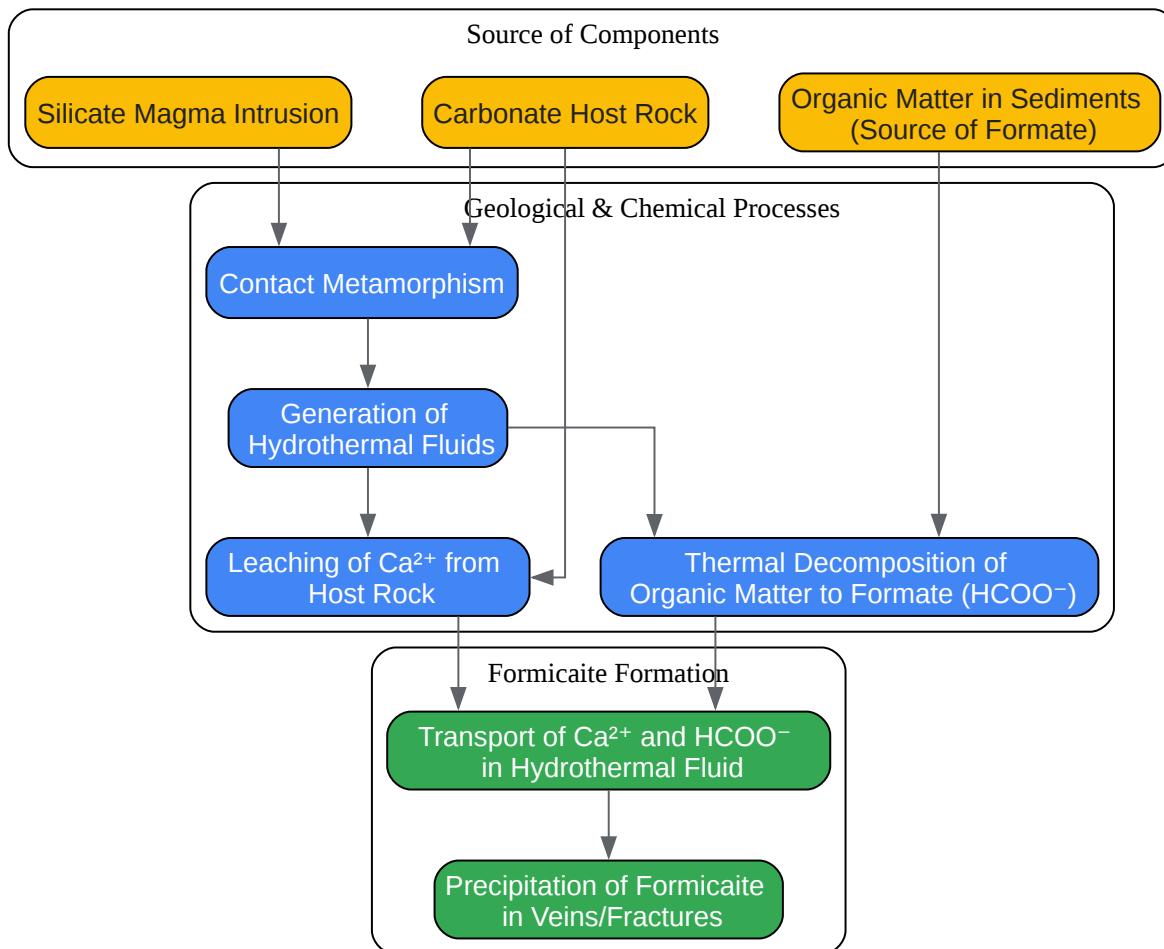
EPMA is a non-destructive technique used to determine the elemental composition of small areas of a solid sample.

General Protocol:

- **Sample Preparation:** A sample of the mineral is mounted in an epoxy resin, ground flat, and polished to a mirror finish. The surface is then coated with a thin layer of carbon to make it electrically conductive.
- **Analysis:** The sample is placed in the EPMA instrument, and a focused beam of high-energy electrons is directed at the target area.
- **X-ray Detection:** The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers.
- **Quantification:** The X-ray intensities from the sample are compared to those from standards of known composition to determine the concentrations of each element. For formicaite, this would be used to quantify the amount of calcium.

Gas Chromatography (GC) of Combustion Products

To identify and quantify the organic component (formate), the mineral can be analyzed by gas chromatography following combustion.


General Protocol:

- **Combustion:** A small, weighed amount of the mineral is heated to a high temperature in a controlled oxygen atmosphere. This process combusts the organic component, converting it into gaseous products, primarily CO_2 and H_2O .
- **Gas Separation:** The resulting gases are carried by an inert carrier gas (e.g., helium) into a gas chromatograph. The GC column separates the different gases based on their physical and chemical properties.

- **Detection and Quantification:** As each gas exits the column, it is detected by a suitable detector (e.g., a thermal conductivity detector or a mass spectrometer). The retention time identifies the gas, and the peak area is used to quantify its amount. From the amounts of CO₂ and H₂O produced, the original hydrogen and carbon content of the formate can be calculated.

Signaling Pathways and Logical Relationships

The formation of formicaite is a result of a specific sequence of geological and chemical events. The following diagram illustrates the logical relationship leading to the crystallization of formicaite in a hydrothermal setting.

[Click to download full resolution via product page](#)

Geological Formation Pathway of Formicaite.

Conclusion and Future Directions

Formicaite remains a mineralogical curiosity with potential implications for understanding low-temperature geochemical processes involving organic molecules. Its rarity underscores the specific conditions required for its formation and preservation. Future research could focus on:

- Experimental Synthesis: Laboratory synthesis of formicaite under controlled temperature and pressure conditions to better constrain its stability field.
- Isotopic Analysis: Isotopic studies of the carbon and oxygen in formicaite could help to elucidate the source of the formate and the temperature of formation.
- Pharmacological Screening: While a leap from its geological context, the unique crystalline structure of a naturally occurring formate salt could be of interest for preliminary screening in drug delivery or formulation studies, where the properties of different salt forms of active pharmaceutical ingredients are critical.

This technical guide provides a foundational understanding of formicaite, offering a starting point for further scientific inquiry and exploration of its unique characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. geo.fu-berlin.de [geo.fu-berlin.de]
- 2. mindat.org [mindat.org]
- 3. Formicaite Mineral Data [webmineral.com]
- To cite this document: BenchChem. [Formicaite: A Comprehensive Technical Guide to its Natural Occurrence and Mineralogical Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196663#natural-occurrence-and-mineralogical-significance-of-formicaite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com